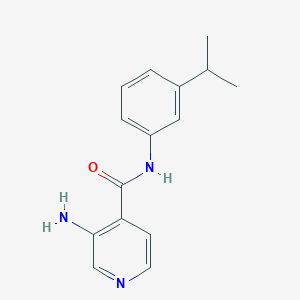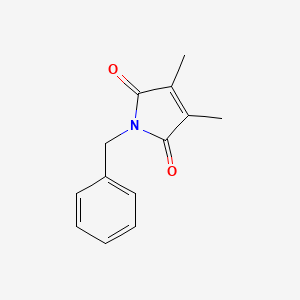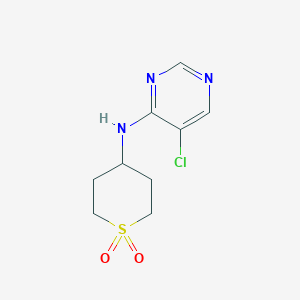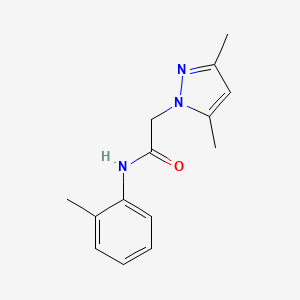![molecular formula C14H18BrNO2 B6632925 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound exhibits a unique molecular structure that makes it a promising candidate for designing new drugs with improved pharmacological properties.
作用機序
The mechanism of action of 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid involves the inhibition of enzymes and receptors that are involved in the transmission of nerve impulses. The compound binds to the active site of the enzyme or receptor, preventing the substrate from binding and inhibiting its activity. The exact mechanism of action may vary depending on the target enzyme or receptor.
Biochemical and Physiological Effects:
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid exhibits various biochemical and physiological effects due to its inhibitory activity against enzymes and receptors. The compound has been shown to improve cognitive function, enhance memory retention, and increase dopamine levels in the brain. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid in lab experiments include its high potency and selectivity towards specific enzymes and receptors. The compound is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research of 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid. One direction is to explore its potential application in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a lead compound for designing new drugs with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid is a promising candidate for designing new drugs with improved pharmacological properties. The compound exhibits significant inhibitory activity against various enzymes and receptors and has shown promising results in the treatment of neurodegenerative disorders. Further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods. The research on 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid has the potential to lead to the development of new drugs that can improve the quality of life for millions of people.
合成法
The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid involves the reaction of piperidine-4-carboxylic acid with 3-bromo-4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid has been extensively studied for its potential application in the field of medicinal chemistry. It exhibits significant inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine transporter. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-2-3-11(8-13(10)15)9-16-6-4-12(5-7-16)14(17)18/h2-3,8,12H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDOYVLIPBAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)

![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)